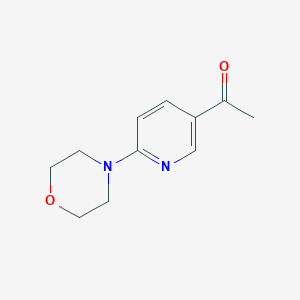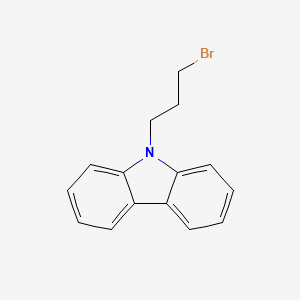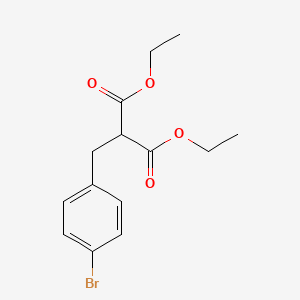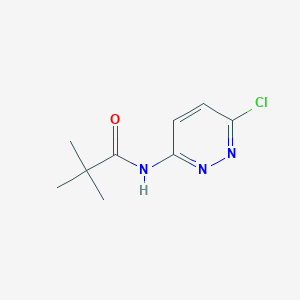
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside
概要
説明
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is a chemical compound that serves as an invaluable substrate for β-galactosidase . It plays a pivotal role in fortifying the research of galactosidase-related ailments, such as galactosemia and lactose intolerance .
Synthesis Analysis
Phenyl 1-thio-glycosides, in particular, and related thioglycosides have been used extensively for the synthesis of complex oligosaccharides . Moreover, aryl 1-thio-β-d-galactopyranosides have been used recently as specific inhibitors of human galectins .Molecular Structure Analysis
The molecular structure of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside confirms the α configuration of the anomeric thioaryl substituent .Chemical Reactions Analysis
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .Physical And Chemical Properties Analysis
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is a solid substance . Its empirical formula is C20H24O9S, and its molecular weight is 440.46 . It has an optical activity of [α]22/D +15.5°, c = 0.5% in chloroform . Its melting point is 69-74 °C , and it should be stored at a temperature of 2-8°C .科学的研究の応用
Synthesis of Complex Carbohydrates
Phenyl 1-thio-glycosides, including Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside, have been used extensively for the synthesis of complex oligosaccharides . This is particularly important in glycochemistry, which plays a key role in several biological events .
Inhibitors of Human Galectins
Aryl 1-thio-β-d-galactopyranosides, a category that includes this compound, have been used recently as specific inhibitors of human galectins . Galectins are a type of lectin that recognize and bind to specific glycoproteins. They play a role in many biological functions, including immune response, inflammation, and cancer progression .
Substrate for β-Galactosidase
Phenyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside is a prominent substrate for β-galactosidase . β-galactosidase is an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides, and is crucial in the metabolism of lactose .
Research of Galactosidase-Related Ailments
This compound plays a pivotal role in fortifying the research of galactosidase-related ailments, such as galactosemia and lactose intolerance . Galactosemia is a rare genetic metabolic disorder that affects an individual’s ability to metabolize the sugar galactose properly .
Chemical Properties and Storage
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside is a solid with a molecular weight of 440.46 . It has an optical activity of [α]22/D +15.5°, c = 0.5% in chloroform . The compound has a melting point of 69-74 °C and should be stored at a temperature of 2-8°C .
Commercial Availability
This compound is commercially available and can be purchased from various chemical suppliers .
作用機序
Target of Action
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside primarily targets glycan-binding proteins . These proteins play a crucial role in various biological events, including cell-cell interactions, signal transduction, and immune response .
Mode of Action
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside functions as a substrate in meticulous biochemical investigations . It aids in the comprehensive exploration of glycan-binding proteins and their intricate interactions .
Biochemical Pathways
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is involved in the synthesis of complex oligosaccharides . These complex carbohydrates play key roles in several biological events . Moreover, aryl 1-thio-beta-D-galactopyranosides have been used recently as specific inhibitors of human galectins , proteins that have a crucial role in many biological functions including immune response and inflammation.
Result of Action
The molecular and cellular effects of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside’s action primarily involve the inhibition of galectins . This can lead to modulation of various biological processes where galectins play a role, including cell adhesion, cell activation and chemoattraction, cell growth and differentiation, cell cycle, and apoptosis .
Action Environment
The action, efficacy, and stability of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside can be influenced by various environmental factors. For instance, temperature can affect the compound’s stability, as it is recommended to be stored at temperatures below 0°C . Furthermore, the compound’s optical activity is reported to be [α]22/D +15.5°, c = 0.5% in chloroform , indicating that the compound’s activity can be influenced by the solvent environment.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKOUAWEMPKIAT-CXQPBAHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449440 | |
| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |
CAS RN |
24404-53-3 | |
| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside a crucial compound in the synthesis of specific disaccharide glycosyl donors?
A1: Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside serves as the starting glycosyl acceptor molecule in the synthesis of disaccharide intermediates. [] It reacts with a specifically protected 2-azido galactopyranoside derivative to form a disaccharide, which is then further modified to generate the target glycosyl donors. These donors are designed for the specific introduction of β-D-Gal p-(1→3)-β- and -α-D-Gal pNAc groups in subsequent glycosylation reactions. Essentially, this compound acts as a building block, enabling the construction of more complex carbohydrate structures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589215.png)










